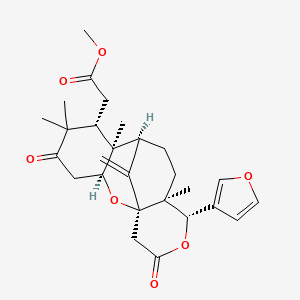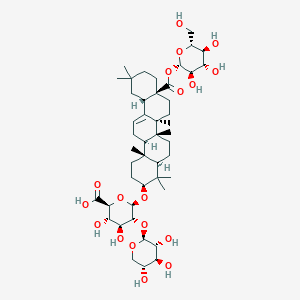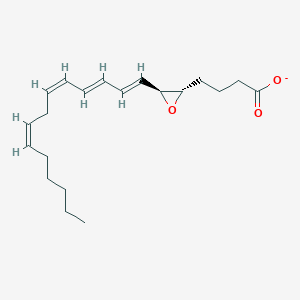
leukotriene A4(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene A4(1-) is the leukotriene anion that is the conjugate base of leukotriene A4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene A4.
Scientific Research Applications
Leukotriene A4 in Human Polymorphonuclear Leukocytes
A study by (Sala et al., 1996) found that leukotriene A4 (LTA4), formed by 5-lipoxygenase metabolism of arachidonic acid, is released from human polymorphonuclear leukocytes (PMNL) and is available for transcellular biosynthetic processes. This study provides insight into the role of LTA4 in cellular interactions and inflammatory processes.
Leukotriene A4 Hydrolase in Human Leukocytes
Research by (Rådmark et al., 1984) focused on leukotriene A4 hydrolase, an enzyme responsible for converting LTA4 to leukotriene B4. This enzyme's properties were explored, providing a deeper understanding of leukotriene biosynthesis in human leukocytes.
Stabilization of Leukotriene A4 by S100A8/A9 Proteins
A study by (Rector & Murphy, 2009) demonstrated that the S100A8/A9 protein complex stabilizes LTA4, protecting it from hydrolysis. This research aids in understanding how LTA4 is transported between cells.
Role of Leukotrienes in Shock and Trauma
Lefer's research in 1987 (Lefer, 1987) explored the role of leukotrienes, including LTA4, in the pathogenesis of shock and trauma. LTA4 serves as a precursor in the synthesis of other biologically active leukotrienes.
Leukotriene A4 as an Intermediate in Biosynthesis
Hammerström & Samuelsson's work in 1980 (Hammerström & Samuelsson, 1980) demonstrated LTA4 as an intermediate in the biosynthesis of leukotrienes C4 and D4. This study is significant for understanding the biochemical pathways of leukotriene synthesis.
Leukotriene A4 Hydrolase in Saccharomyces cerevisiae
Kull, Ohlson, & Haeggström's research in 1999 (Kull et al., 1999) described the cloning and characterization of leukotriene A4 hydrolase from Saccharomyces cerevisiae. This study contributes to the understanding of the evolutionary history of leukotriene A4 hydrolases.
Leukotriene A4 Synthase from Murine Mast Cells
Research by Shimizu et al. in 1986 (Shimizu et al., 1986) explored leukotriene A4 synthase in murine mast cells, providing insights into the synthesis of leukotriene A4 and its role in inflammation.
Regulation of Leukotriene Biosynthesis
A study by (Ford-Hutchinson, 1994) discussed the regulation of leukotriene biosynthesis, including the role of leukotriene A4 hydrolase. This research is crucial for understanding the control mechanisms in leukotriene production.
Leukotriene A4 Hydrolase: Structure and Function
Haeggström et al.'s research in 2002 (Haeggström et al., 2002) focused on the structure, function, and catalytic mechanisms of leukotriene A4 hydrolase. This study enhances the understanding of how this enzyme functions in the production of leukotrienes.
Alpha Lipoic Acid's Effect on Leukotriene A4 Hydrolase
The study by (Torres et al., 2017) investigated the inhibitory profile of alpha lipoic acid on leukotriene A4 hydrolase, which is significant for exploring potential therapeutic applications.
Metabolism of Leukotriene A4 by Human Erythrocytes
Fitzpatrick et al. in 1984 (Fitzpatrick et al., 1984) found that human erythrocytes can transform leukotriene A4 into leukotriene B4. This discovery redefines the metabolic roles of erythrocytes in eicosanoid biosynthesis.
properties
Product Name |
leukotriene A4(1-) |
|---|---|
Molecular Formula |
C20H29O3- |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |
InChI Key |
UFPQIRYSPUYQHK-WAQVJNLQSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
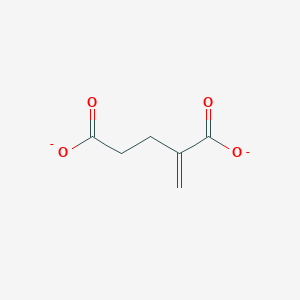
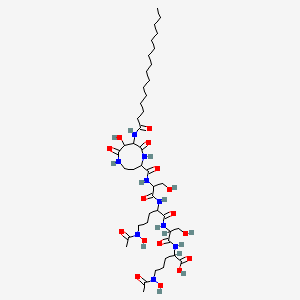
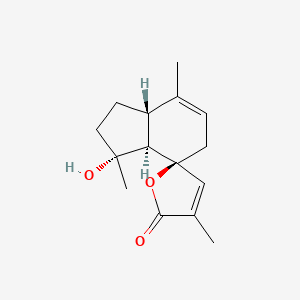
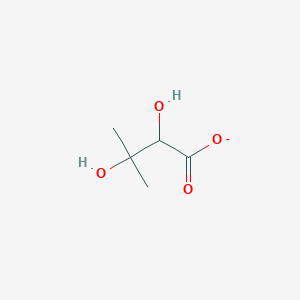


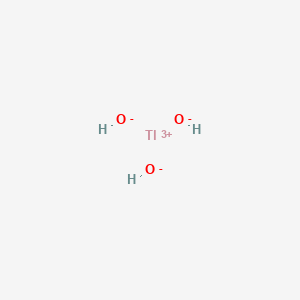
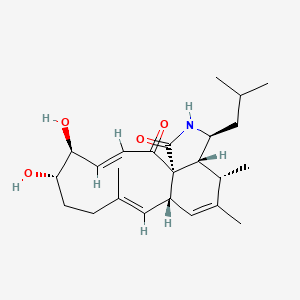
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
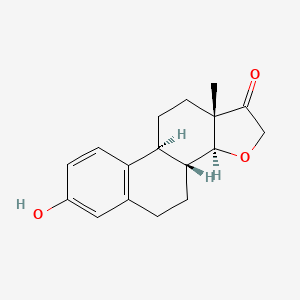
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
